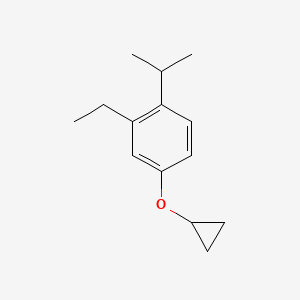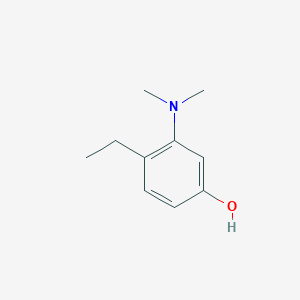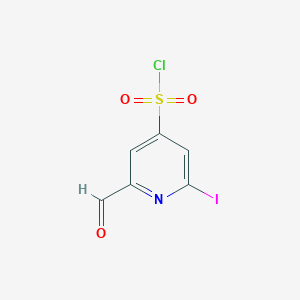
5-Cyclopropoxy-2-ethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-ethylnicotinonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinonitrile core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-2-ethylnicotinonitrile typically involves the use of specific reagents and conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of this compound may involve the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-2-ethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-ethylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 5-Cyclopropoxy-2-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways involved are subjects of current research.
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-ethylnicotinonitrile can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in the position of the cyclopropoxy and ethyl groups
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-11-8(6-12)5-10(7-13-11)14-9-3-4-9/h5,7,9H,2-4H2,1H3 |
Clé InChI |
AUXCXWJEUJBULT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)OC2CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


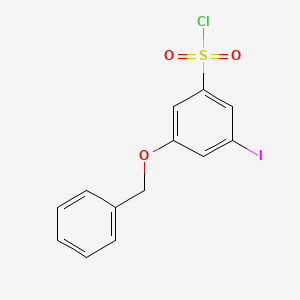
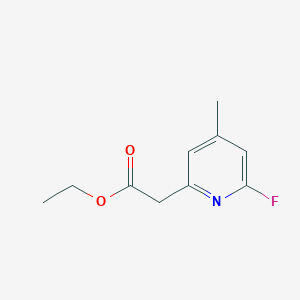
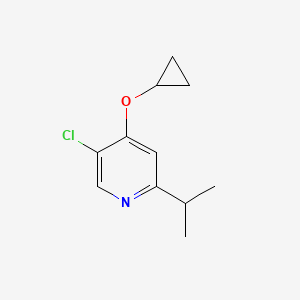

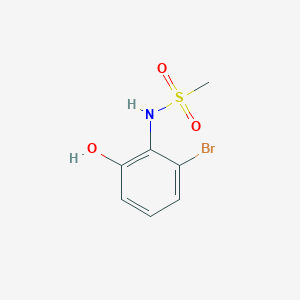
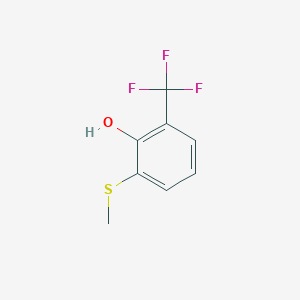

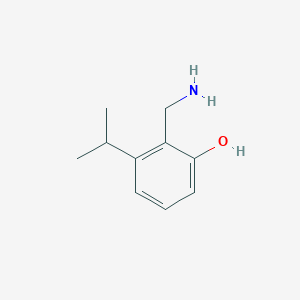
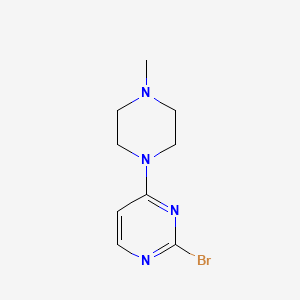
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
